molecular formula C20H19Cl2NO3 B2394333 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1038098-09-7

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2394333
CAS No.: 1038098-09-7
M. Wt: 392.28
InChI Key: XTEYYWUBVJGZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This ester derivative incorporates a 3,6-dichloropyridine-2-carboxylate moiety, a scaffold known for its versatile bioactivity and presence in compounds with central nervous system activity . The molecular structure, which features a ketone-linked cyclohexylphenyl group, suggests potential for interactions with various enzymatic targets and biological pathways. Researchers are particularly interested in this compound's potential research applications based on its structural relationship to other bioactive molecules. The 3,6-dichloropyridine core is a recognized pharmacophore in neuroscience research, while the cyclohexylphenyl group is a structural feature found in compounds that modulate neurotransmitter systems and receptor targets . This specific molecular architecture makes it a valuable chemical tool for investigating neurobehavioral pathways and developing novel therapeutic strategies for neurological disorders . The compound's mechanism of action is believed to involve interaction with key neurotransmitter transporters and receptors in the central nervous system, potentially influencing dopamine, serotonin, and norepinephrine pathways based on structural analogs . As a research chemical, it serves as a crucial intermediate in synthetic organic chemistry for developing more potent and selective bioactive molecules. It enables structure-activity relationship studies aimed at optimizing pharmacological properties while reducing off-target effects. This product is provided for research purposes only and is strictly intended for laboratory use by qualified scientists. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material with appropriate safety precautions, using personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYYWUBVJGZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .

  • Step 1: Preparation of 3,6-Dichloropyridine-2-carboxylic Acid

    • React 3,6-dichloropyridine with carbon dioxide in the presence of a base to form 3,6-dichloropyridine-2-carboxylic acid.
  • Step 2: Formation of the Ester

    • Esterify 3,6-dichloropyridine-2-carboxylic acid with 2-(4-cyclohexylphenyl)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylphenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.

    Reduction: Formation of 2-(4-cyclohexylphenyl)-2-hydroxyethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, compounds from share partial structural motifs, enabling a theoretical comparison based on functional groups and metabolic pathways. Below is an analysis of key structural analogs:

Table 1: Structural and Functional Group Comparison

Compound Name Key Structural Features Functional Groups Potential Metabolic Pathways
[Target Compound] Cyclohexylphenyl, dichloropyridine, ester Ester, ketone, Cl substituents Ester hydrolysis, oxidative dechlorination
DX-CA-[S2200] () Benzoic acid, methoxy, methylamino Amide, methoxy, carboxylic acid Amide hydrolysis, demethylation
5-CA-2-HM-MCBX () Hydroxymethyl, benzoic acid, hydroxyketone Ester, hydroxy, carboxylic acid Ester hydrolysis, glucuronidation
5-CA-2-HM-[S2200] () Methoxy, methylamino, benzoic acid Ester, methoxy, amide Demethylation, amide cleavage

Key Observations:

Ester vs. Amide Linkages :

  • The target compound’s ester group is more prone to hydrolysis than the amide bonds in DX-CA-[S2200] and 5-CA-2-HM-[S2200], suggesting faster metabolic inactivation .
  • In contrast, amide-containing analogs (e.g., DX-CA-[S2200]) may exhibit prolonged stability in biological systems.

This could influence reactivity in drug-target interactions.

Metabolic Pathways :

  • Hydroxymethyl groups in 5-CA-2-HM-MCBX may undergo glucuronidation, a detoxification pathway absent in the target compound. The latter’s cyclohexyl group could instead promote cytochrome P450-mediated oxidation .

Biological Activity

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development and other therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The molecular formula is C20H19Cl2NO3C_{20}H_{19}Cl_2NO_3, and its InChI Key is XTEYYWUBVJGZFZ-UHFFFAOYSA-N. The presence of both cyclohexyl and dichloropyridine moieties contributes to its lipophilicity and potential for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may modulate enzyme activity or alter receptor signaling pathways, leading to various pharmacological effects. The exact mechanism remains to be fully elucidated, but preliminary studies suggest it may inhibit certain enzymatic activities, potentially affecting metabolic pathways.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activities

Compound NameTargetActivityReference
4-MethylumbelliferoneSqualene synthaseIC50 = 15 nM
3,5-DichloropyridineVarious enzymesEnzyme inhibition
PentachloropyridineNucleophilesIncreased reactivity

Case Studies

  • Synthesis and Activity : A study examining the synthesis of various pyridine derivatives highlighted the potential of compounds like this compound as intermediates in pharmaceutical development. These derivatives demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting that similar mechanisms could be explored for this compound.
  • In Vivo Studies : Research involving related compounds has shown that modifications in the pyridine ring can lead to enhanced biological activity. For instance, studies on dichlorinated pyridine derivatives indicated their potential as anti-inflammatory agents through modulation of cytokine production in cellular models.

Q & A

Basic: What methodologies are recommended for synthesizing and structurally characterizing [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate?

Answer:
Synthesis typically involves coupling the 3,6-dichloropyridine-2-carboxylic acid moiety with the 2-(4-cyclohexylphenyl)-2-oxoethyl group via esterification. Key steps include:

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress .
  • Structural confirmation : Post-synthesis, confirm purity and structure using HPLC (>95% purity) and spectroscopic methods (NMR for cyclohexyl proton environments at δ 1.2–2.1 ppm and carbonyl signals at ~170 ppm) .

Basic: How should initial biological activity screening be designed for this compound?

Answer:
Begin with in vitro assays targeting receptors/enzymes linked to its structural analogs (e.g., chlorinated aromatics for antimicrobial activity):

  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate .
  • Assay selection : Use enzyme-linked immunosorbent assays (ELISA) for quantifying inhibition of target proteins (e.g., bacterial efflux pumps) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial screens) and vehicle-only negatives .

Advanced: How can synthesis yield optimization be systematically approached?

Answer:
Adopt a factorial experimental design to identify critical parameters:

  • Variables : Test reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and molar ratios (1:1 to 1:1.5) .
  • Statistical analysis : Use ANOVA to assess significance (p < 0.05) and response surface modeling to predict optimal conditions .
  • Validation : Replicate optimized conditions in ≥3 independent batches to confirm reproducibility .

Advanced: What methodologies assess the environmental fate and transformation pathways of this compound?

Answer:
Follow INCHEMBIOL project guidelines :

  • Abiotic studies : Hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to track degradation products via LC-MS/MS.
  • Biotic studies : Aerobic/anaerobic soil microcosms to measure microbial breakdown (half-life calculations via first-order kinetics).
  • Partitioning analysis : Determine log Kow (octanol-water) and soil sorption coefficients (Kd) using shake-flask methods .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:
Apply comparative methodological analysis :

  • Source evaluation : Compare assay conditions (e.g., cell line viability, incubation time) across studies.
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Replication : Redesign experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to isolate variables .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to quantify impurities (<2%) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass confirmation (Δ < 5 ppm) and FT-IR for functional group validation (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

  • Computational docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., binding affinity to bacterial DNA gyrase) .
  • Mutagenesis studies : Generate enzyme mutants (e.g., E. coli gyrase) to identify critical binding residues via site-directed mutagenesis .
  • Kinetic assays : Measure time-dependent inhibition (kobs) using stopped-flow spectrophotometry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill management : Neutralize acidic degradation products with sodium bicarbonate and adsorb with vermiculite .
  • Waste disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Advanced: How to design a longitudinal study on chronic toxicity?

Answer:

  • Model organisms : Use rodent cohorts (n = 30/group) exposed to sub-lethal doses (10–50 mg/kg) over 6–12 months .
  • Endpoints : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology .
  • Statistical power : Ensure ≥80% power (α = 0.05) to detect 20% effect size differences .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

Answer:

  • Stress testing : Expose to 40°C/75% RH for 6 months (ICH Q1A guidelines) and analyze degradation via NMR .
  • Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) using DSC to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.